

In-Depth Technical Guide to the Stability and Storage of Tribromofluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribromofluoromethane*

Cat. No.: *B1329301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Tribromofluoromethane** (CBr₃F), a compound of interest in various research and development applications. Understanding the stability profile of this halogenated methane is critical for ensuring its integrity in experimental settings and for the safety of laboratory personnel.

Core Properties of Tribromofluoromethane

Tribromofluoromethane, also known as Halon 1103, is a colorless liquid at room temperature. [1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Property	Value
Molecular Formula	CBr_3F
Molecular Weight	270.72 g/mol
Appearance	Colorless to yellow liquid
Melting Point	-73 °C (-99 °F)
Boiling Point	108 °C (226 °F)
Density	2.765 g/cm ³ at 25 °C
Refractive Index	1.5216 at 20 °C
Solubility	Insoluble in water
Vapor Pressure	Data not readily available

Stability Profile

Tribromofluoromethane is generally considered stable under normal laboratory conditions. However, its stability can be compromised by exposure to high temperatures, certain chemicals, and high-energy light.

Thermal Stability

While specific quantitative data on the thermal decomposition of **Tribromofluoromethane** is limited in publicly available literature, pyrolysis studies have shown that it decomposes at elevated temperatures. The pyrolysis of **Tribromofluoromethane** can yield hexafluorobenzene, bromine, and smaller quantities of bromopentafluorobenzene.^[1] For a related compound, bromoform (tribromomethane), thermophysical property data is available from the National Institute of Standards and Technology (NIST), which can serve as a useful reference.^[2] General procedures for determining the thermal decomposition of halogenated hydrocarbons involve heating the compound in a controlled environment and analyzing the degradation products.^[3]

Hydrolytic Stability

Detailed experimental data on the hydrolysis rate of **Tribromofluoromethane** is not readily available. However, for halogenated hydrocarbons in general, hydrolysis can occur, particularly in the presence of or at elevated temperatures. The rate of hydrolysis is influenced by factors such as pH and the presence of other reactive species in the aqueous environment.^[4]

Photolytic Stability

Exposure to ultraviolet (UV) or other high-energy light can induce the photodegradation of **Tribromofluoromethane**.^[5] The quantum yield for photodegradation, a measure of the efficiency of a photochemical process, is a key parameter in assessing photostability. While specific quantum yield data for **Tribromofluoromethane** is not widely published, studies on other brominated compounds indicate that photodegradation often proceeds via the cleavage of the carbon-bromine bond.^[6]

Incompatible Materials and Hazardous Decomposition

To ensure the stability of **Tribromofluoromethane**, contact with incompatible materials should be avoided. These include:

- Reactive metals: Such as lithium and zinc, which can cause the substitution of bromine atoms.^[1]
- Strong oxidizing agents.
- Strong bases.

Upon decomposition, **Tribromofluoromethane** can release hazardous substances, including:

- Hydrogen bromide
- Hydrogen fluoride
- Carbonyl halides
- Carbon oxides (in case of combustion)

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of **Tribromofluoromethane**. The following conditions are recommended:

- Container: Store in a tightly sealed, original container.
- Temperature: Keep in a cool, dry place.
- Ventilation: Ensure the storage area is well-ventilated.
- Light: Protect from direct sunlight and other sources of high-energy light.
- Incompatibilities: Store away from the incompatible materials listed above.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of **Tribromofluoromethane**. These should be adapted and validated for specific laboratory conditions and analytical equipment.

Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of **Tribromofluoromethane**.

Methodology:

- Sample Preparation: Prepare a solution of **Tribromofluoromethane** in a high-boiling, inert solvent (e.g., a high-molecular-weight hydrocarbon or silicone oil) in a sealed, pressure-rated vial.
- Heating: Place the vial in a calibrated oven or heating block at a series of controlled, elevated temperatures (e.g., starting from 100°C and increasing in increments).
- Time Points: At predetermined time intervals for each temperature, remove a vial from the heat source and allow it to cool to room temperature.

- Analysis: Analyze the contents of the vial using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining **Tribromofluoromethane** and identify any degradation products.[5][7]
- Data Interpretation: Plot the concentration of **Tribromofluoromethane** as a function of time for each temperature to determine the rate of decomposition.

Hydrolytic Stability Assessment

Objective: To evaluate the rate of hydrolysis of **Tribromofluoromethane** under controlled conditions.

Methodology:

- Sample Preparation: Prepare a buffered aqueous solution at a specific pH. Add a known amount of **Tribromofluoromethane** to the solution in a sealed container, minimizing headspace.
- Incubation: Store the container at a constant, controlled temperature.
- Time Points: At regular intervals, withdraw an aliquot of the aqueous solution.
- Extraction: Extract the **Tribromofluoromethane** and any non-polar degradation products from the aliquot using a suitable organic solvent (e.g., hexane or dichloromethane).
- Analysis: Analyze the organic extract by GC-MS to determine the concentration of **Tribromofluoromethane**. Analysis of the aqueous phase by ion chromatography can be used to detect the formation of bromide and fluoride ions.
- Data Interpretation: Calculate the half-life of **Tribromofluoromethane** under the tested conditions by plotting its concentration versus time.

Photostability Assessment

Objective: To assess the degradation of **Tribromofluoromethane** upon exposure to light.

Methodology:

- Sample Preparation: Prepare a solution of **Tribromofluoromethane** in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette or photoreactor vessel.
- Light Exposure: Irradiate the sample with a light source of known wavelength and intensity (e.g., a xenon arc lamp with appropriate filters). A control sample should be kept in the dark at the same temperature.
- Time Points: At specific time intervals, withdraw a sample from the irradiated and control solutions.
- Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS, to measure the concentration of **Tribromofluoromethane**.
- Quantum Yield Determination: If the light intensity is calibrated, the photodegradation quantum yield can be calculated, which provides a quantitative measure of the compound's sensitivity to light.^[8]

Logical Relationships in Tribromofluoromethane Stability

The following diagram illustrates the key factors influencing the stability of **Tribromofluoromethane** and their interrelationships.

[Click to download full resolution via product page](#)

Caption: Factors influencing the stability of **Tribromofluoromethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tribromofluoromethane - Wikipedia [en.wikipedia.org]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. nist.gov [nist.gov]
- 4. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Stability and Storage of Tribromofluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329301#tribromofluoromethane-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com